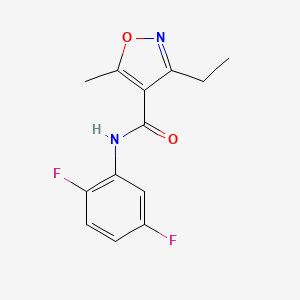![molecular formula C20H20ClN3O2S B4701113 2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (4-chlorophenyl)carbamate](/img/structure/B4701113.png)
2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (4-chlorophenyl)carbamate
Beschreibung
Quinazolinone derivatives and related compounds have been extensively studied for their synthesis, structural analysis, and properties. These compounds often exhibit significant biological activities and have applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves cyclization reactions, starting from suitable precursors. For example, compounds similar to the specified chemical have been synthesized by reactions such as the Biginelli reaction, which involves the condensation of aromatic aldehydes, β-keto esters, and urea or thioureas (Rajanarendar et al., 2010). Other methods include the reaction of chlorochalcones with thioglycolic acid in the presence of ammonium carbonate to yield thiazolidinone derivatives (Mukhtar et al., 1999).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a fused quinazoline ring system. Structural analyses often reveal interesting conformational features and molecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's properties and reactivity. For example, studies have shown how different substituents on the quinazolinone ring affect the molecule's conformation and intermolecular interactions (Cruz et al., 2006).
Chemical Reactions and Properties
Quinazolinone derivatives participate in various chemical reactions, reflecting their reactive nature. These reactions include nucleophilic substitutions and additions, which can be utilized to further modify the molecular structure and introduce new functional groups. The chemical properties of these compounds are significantly influenced by the nature of substituents attached to the quinazoline ring system.
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. X-ray crystallography studies provide detailed insights into the molecular and crystal structure, facilitating the understanding of how structural variations influence physical properties (Caira et al., 2009).
Eigenschaften
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-12-10-17-14(3)22-19(24-18(17)11-13(12)2)27-9-8-26-20(25)23-16-6-4-15(21)5-7-16/h4-7,10-11H,8-9H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHDSZROVNJVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)NC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4701046.png)

![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide](/img/structure/B4701069.png)
methanone](/img/structure/B4701074.png)
![N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B4701093.png)
![methyl 4-[({[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4701095.png)
![1-[1-(5-chloro-2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4701099.png)
![(3,4-dichlorobenzylidene)[2-(trifluoromethyl)phenyl]amine](/img/structure/B4701105.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4701112.png)
![5-{[(4-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4701116.png)
![2-chloro-N-{3-[(cyclopropylamino)carbonyl]phenyl}benzamide](/img/structure/B4701126.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4701129.png)
